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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

Technical Support Center: Atto 565 NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address low

fluorescence signals when using Atto 565 NHS ester for labeling biomolecules.

Frequently Asked Questions (FAQs)
Q1: What is Atto 565 NHS ester and what are its main applications?

Atto 565 is a fluorescent dye belonging to the rhodamine class.[1][2][3] It is characterized by

strong absorption, a high fluorescence quantum yield, and good photostability.[2][3] The N-

hydroxysuccinimide (NHS) ester is an amine-reactive functional group that allows for the

covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.[4]

[5] Common applications include fluorescence microscopy, flow cytometry, and

immunofluorescence assays.[2]

Q2: What are the optimal pH conditions for labeling with Atto 565 NHS ester?

The optimal pH range for the reaction between an NHS ester and a primary amine on a

biomolecule is between 8.0 and 9.0.[5][6][7] A pH of 8.3 is often recommended as a good

compromise to ensure the primary amines are sufficiently deprotonated and reactive while

minimizing the hydrolysis of the NHS ester.[6][7]
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Q3: What solvent should I use to dissolve Atto 565 NHS ester?

Anhydrous (amine-free) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the

recommended solvents for preparing a stock solution of Atto 565 NHS ester.[2][6] It is crucial

to use a high-quality, dry solvent to prevent premature hydrolysis of the NHS ester.[6]

Q4: How should I store the Atto 565 NHS ester and the labeled conjugate?

The solid Atto 565 NHS ester should be stored at -20°C, protected from light and moisture.[2]

[4] When stored correctly, it is stable for at least one year.[4] Stock solutions of the dye in

anhydrous DMSO or DMF can be stored at -20°C for up to one month, but it is always

recommended to prepare fresh solutions before labeling.[8] The labeled protein conjugate

should generally be stored under the same conditions as the unlabeled protein, often at 4°C

with a preservative like sodium azide or in aliquots at -20°C for long-term storage.[7] Avoid

repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal after labeling with Atto 565 NHS ester can be frustrating.

This guide provides a systematic approach to identifying and resolving the most common

issues.

Problem Area 1: Issues with the Labeling Reaction
Symptom: Low degree of labeling (DOL) calculated from absorbance measurements, or

weak/no signal from the conjugate in your application.
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Possible Cause Recommended Solution

Hydrolyzed NHS Ester

The NHS ester is sensitive to moisture and will

hydrolyze, rendering it non-reactive.[6][7]

Always use anhydrous DMSO or DMF to

prepare fresh dye stock solutions immediately

before use.[2][6]

Incorrect Reaction pH

The labeling reaction is highly pH-dependent.[9]

Ensure your reaction buffer is between pH 8.0

and 9.0, with pH 8.3 being optimal.[6][7] Use a

non-amine-containing buffer like phosphate or

bicarbonate buffer.[2]

Presence of Competing Amines

Buffers containing primary amines (e.g., Tris) or

substances like ammonium salts will compete

with your biomolecule for the NHS ester.[2][10] If

your protein is in such a buffer, it must be

dialyzed against an appropriate labeling buffer

(e.g., PBS) before starting the conjugation.[2]

Low Protein Concentration

Labeling efficiency decreases at low protein

concentrations.[2] A protein concentration of 2

mg/mL or higher is recommended for optimal

results.[2]

Suboptimal Dye-to-Protein Molar Ratio

An inappropriate molar ratio of dye to protein

can lead to under-labeling. A molar excess of

the dye is typically required. Start with a 5:1 to

15:1 molar ratio of dye to protein and optimize

for your specific molecule.[11]

Problem Area 2: Issues with the Dye Itself
Symptom: The dye solution appears colorless or the fluorescence intensity is unexpectedly low

even before conjugation.
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Possible Cause Recommended Solution

Formation of Colorless Spiro-lactone

Atto 565 can form a colorless, non-fluorescent

spiro-lactone in certain solvents or under basic

conditions.[1] To reverse this, especially when

measuring dye concentration, dilute an aliquot

of the stock solution in ethanol containing a

small amount of acid (e.g., 0.1% trifluoroacetic

acid).[1][6]

Photobleaching

Atto 565, while relatively photostable, can still

photobleach upon prolonged exposure to light.

[12] Protect the dye powder, stock solutions,

and labeled conjugates from light as much as

possible.[4]

Problem Area 3: Issues with the Labeled Conjugate and
Downstream Application
Symptom: The DOL is acceptable, but the fluorescence signal in your assay (e.g., microscopy,

flow cytometry) is weak.
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Possible Cause Recommended Solution

Fluorescence Quenching

Over-labeling can lead to self-quenching, where

the dye molecules interact and reduce the

overall fluorescence.[10][13] Determine the

optimal DOL for your application by testing

different dye-to-protein ratios. A DOL of 2-5 is

often a good starting point for antibodies.[14]

Protein Aggregation or Denaturation

The labeling process or the addition of organic

solvent can sometimes cause the protein to

precipitate or lose its function.[15] If you observe

precipitation, try reducing the amount of organic

solvent or lowering the dye-to-protein ratio.[13]

Incompatible Imaging Settings

Ensure that the excitation and emission settings

on your instrument are appropriate for Atto 565

(Excitation max ~564 nm, Emission max ~590

nm).[2][3]

Inefficient Removal of Unreacted Dye

Free, unreacted dye in the solution can

contribute to high background and make the

specific signal appear weak.[7] Purify the

conjugate using size-exclusion chromatography

(e.g., Sephadex G-25) to effectively remove

unbound dye.[2][7]

Experimental Protocols
Protocol 1: Standard Protein Labeling with Atto 565 NHS
Ester
This protocol is a general guideline for labeling proteins, such as antibodies, with Atto 565
NHS ester.

Materials:

Protein to be labeled (in an amine-free buffer like PBS)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.biocompare.com/Editorial-Articles/146570-Label-Your-Own-Fluorescent-Antibodies/
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/cell-analysis-support-center/labeling-chemistry-support/labeling-chemistry-support-troubleshooting.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2876214/
https://cy3-nhs-ester-for-2d-electrophoresis.com/index.php?g=Wap&m=Article&a=detail&id=15758
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/cell-analysis-support-center/labeling-chemistry-support/labeling-chemistry-support-troubleshooting.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/ATTO_565.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atto 565 NHS ester

Anhydrous, amine-free DMSO or DMF

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Quench Buffer (optional): 1.5 M hydroxylamine, pH 8.5 or 1M Tris, pH 8.0

Procedure:

Prepare the Protein Solution:

Dissolve or dialyze your protein into the Labeling Buffer at a concentration of 2-10 mg/mL.

[2]

Prepare the Dye Stock Solution:

Allow the vial of Atto 565 NHS ester to warm to room temperature before opening.

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] For

example, dissolve 1 mg of Atto 565 NHS ester (MW ~708 g/mol ) in 141 µL of solvent.

This solution should be prepared fresh immediately before use.[6]

Perform the Labeling Reaction:

Calculate the required volume of the dye stock solution to achieve the desired dye-to-

protein molar ratio (e.g., 10:1).

Slowly add the calculated volume of the dye stock solution to the protein solution while

gently stirring.

Incubate the reaction for 1 hour at room temperature, protected from light.[2] For Atto 565,

a longer incubation of up to 18 hours may be beneficial.[6]

Stop the Reaction (Optional):
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The reaction can be stopped by adding a quenching buffer to a final concentration of 50-

100 mM and incubating for 15-30 minutes.[11] This step is often omitted when proceeding

directly to purification.

Purify the Conjugate:

Separate the labeled protein from the unreacted dye using a pre-equilibrated size-

exclusion chromatography column (e.g., Sephadex G-25).[2]

Elute with PBS or another suitable buffer. The first colored fraction is typically the labeled

protein.

Determine the Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~564 nm

(for Atto 565).

The DOL can be calculated using the following formulas:

Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ × CF₂₈₀)] / ε_protein

Dye Concentration (M) = A₅₆₄ / ε_dye

DOL = Dye Concentration / Protein Concentration

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Atto 565, this is

0.12). ε_protein is the molar extinction coefficient of your protein at 280 nm. ε_dye for Atto

565 is 120,000 M⁻¹cm⁻¹.[2]
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Caption: Troubleshooting workflow for low fluorescence signal.
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1. Prepare Protein Solution
(2-10 mg/mL in amine-free buffer, pH 8.3)

2. Prepare Fresh Dye Stock
(10 mM in anhydrous DMSO/DMF)

3. Mix Dye and Protein
(Incubate 1-18h at RT, in dark)

4. Purify Conjugate
(Size-Exclusion Chromatography)

5. Analyze Conjugate
(Measure Absorbance, Calculate DOL)

Click to download full resolution via product page

Caption: Key steps in the Atto 565 NHS ester labeling protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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